molecular formula C9H13NO3 B1364868 1-(4-Aminophenyl)propane-1,2,3-triol CAS No. 695191-72-1

1-(4-Aminophenyl)propane-1,2,3-triol

Cat. No.: B1364868
CAS No.: 695191-72-1
M. Wt: 183.2 g/mol
InChI Key: KKWRDXHQCFVSDH-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)propane-1,2,3-triol is an organic compound with the molecular formula C9H13NO3. It is characterized by the presence of an aminophenyl group attached to a propane-1,2,3-triol backbone. This compound is notable for its unique structure, which includes a primary amine and three hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

The synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reduction of 1-(4-Nitrophenyl)propane-1,2,3-triol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired aminophenyl compound .

Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation in a continuous flow reactor. This approach allows for the efficient production of large quantities of this compound with high purity and yield .

Chemical Reactions Analysis

1-(4-Aminophenyl)propane-1,2,3-triol undergoes a variety of chemical reactions due to its functional groups. Some of the key reactions include:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oxidized or substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Aminophenyl)propane-1,2,3-triol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)propane-1,2,3-triol is largely dependent on its functional groups. The amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The hydroxyl groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Molecular targets and pathways involved in the compound’s effects include enzymes that catalyze oxidation-reduction reactions and receptors that mediate cellular responses to amine-containing molecules .

Comparison with Similar Compounds

1-(4-Aminophenyl)propane-1,2,3-triol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of an aminophenyl group and three hydroxyl groups, which confer a distinct set of chemical properties and reactivities .

Properties

IUPAC Name

1-(4-aminophenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWRDXHQCFVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398265
Record name 1-(4-aminophenyl)propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695191-72-1
Record name 1-(4-Aminophenyl)-1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695191-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-aminophenyl)propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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